2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MNBD or 7-nitrobenzofurazan-4-yl-morpholin-4-ylmethanone. It is a fluorescent molecule that has been used in various research studies to investigate the biochemical and physiological effects of different compounds.
Wirkmechanismus
The mechanism of action of MNBD involves the interaction of the molecule with other molecules in the environment. MNBD is a fluorescent molecule that can be excited by light of a specific wavelength. When the molecule is excited, it emits light at a different wavelength, which can be detected using a fluorescence spectrophotometer. The intensity of the emitted light is dependent on the environment surrounding the molecule, which allows researchers to investigate changes in the environment.
Biochemical and Physiological Effects
MNBD has been used in various biochemical and physiological studies to investigate the effects of different compounds. For example, MNBD has been used to investigate the binding of different ligands to receptors, the activity of enzymes, and the interactions between different molecules. MNBD has also been used to investigate the effects of different drugs on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MNBD in lab experiments is its high sensitivity and specificity. MNBD can detect changes in the environment surrounding a molecule with high accuracy, which makes it a valuable tool for investigating the effects of different compounds. However, one of the limitations of using MNBD is its relatively short half-life. MNBD has a half-life of around 30 minutes, which means that experiments must be carried out quickly to obtain accurate results.
Zukünftige Richtungen
There are many future directions for the use of MNBD in scientific research. One potential application is in the development of new drugs. MNBD can be used to investigate the binding of different ligands to receptors, which can help in the development of new drugs with higher specificity and efficacy. MNBD can also be used to investigate the activity of enzymes, which can help in the development of new drugs that target specific enzymes. Additionally, MNBD can be used to investigate the interactions between different molecules, which can help in the development of new drugs that target specific pathways or processes in the body.
Synthesemethoden
The synthesis of MNBD involves the reaction of 4-chloro-7-nitrobenzofurazan with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile and is typically heated to a temperature of around 80°C for several hours. The resulting product is then purified using column chromatography to obtain the pure MNBD compound.
Wissenschaftliche Forschungsanwendungen
MNBD has been used in various scientific research studies due to its fluorescent properties. It is commonly used as a probe to detect changes in the environment surrounding a molecule or to investigate the binding of a molecule to a receptor. MNBD has also been used in studies to investigate the mechanism of action of different drugs and to determine the physiological effects of different compounds.
Eigenschaften
CAS-Nummer |
18378-24-0 |
---|---|
Produktname |
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- |
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)8-2-1-7(9-10(8)12-18-11-9)13-3-5-17-6-4-13/h1-2H,3-6H2 |
InChI-Schlüssel |
PPMKRWMGEQTTQI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.